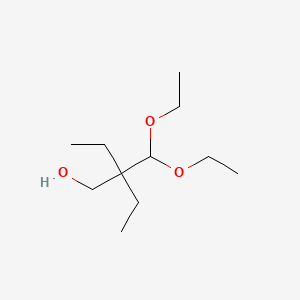
1-Butanol, 2-(diethoxymethyl)-2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxymethyl)-2-ethyl-1-butanol is an organic compound with the molecular formula C10H22O3 It is a secondary alcohol with a unique structure that includes two ethoxy groups and an ethyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diethoxymethyl)-2-ethyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-butanol with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbonyl carbon of diethyl carbonate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethoxymethyl)-2-ethyl-1-butanol can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethoxymethyl)-2-ethyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
2-(Diethoxymethyl)-2-ethyl-1-butanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethoxymethyl)-2-ethyl-1-butanol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It may also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use and the conditions of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethoxymethyl)-2-methyl-1-butanol
- 2-(Diethoxymethyl)-2-propyl-1-butanol
- 2-(Diethoxymethyl)-2-isopropyl-1-butanol
Uniqueness
2-(Diethoxymethyl)-2-ethyl-1-butanol is unique due to its specific combination of ethoxy and ethyl groups attached to the butanol backbone This structure imparts distinct reactivity and properties compared to other similar compounds
Propiedades
Número CAS |
64037-39-4 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-(diethoxymethyl)-2-ethylbutan-1-ol |
InChI |
InChI=1S/C11H24O3/c1-5-11(6-2,9-12)10(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3 |
Clave InChI |
GDEOUXOJGKXLRX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO)C(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


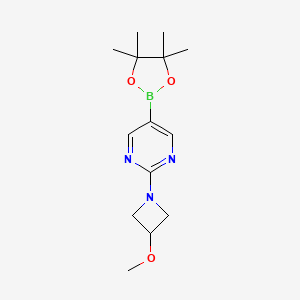
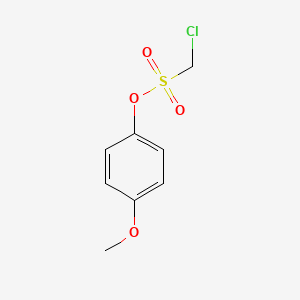
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
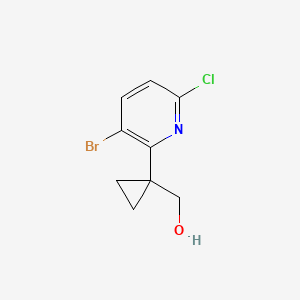
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
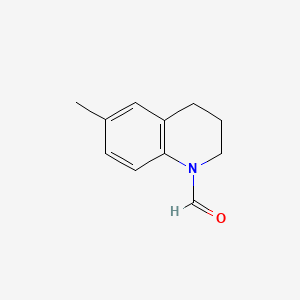
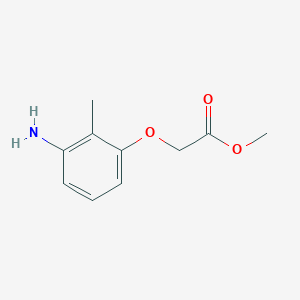
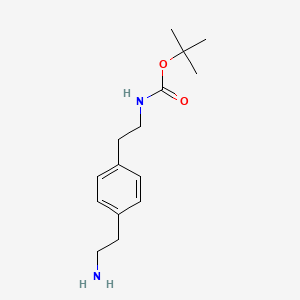
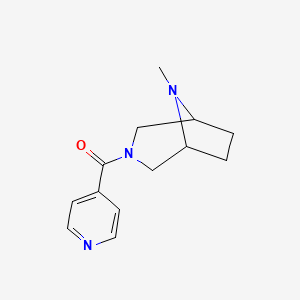
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
